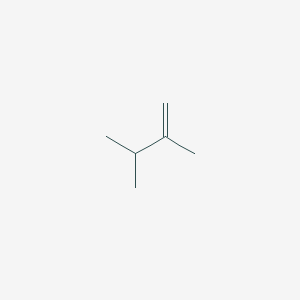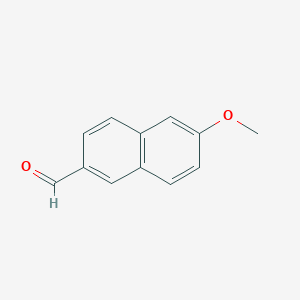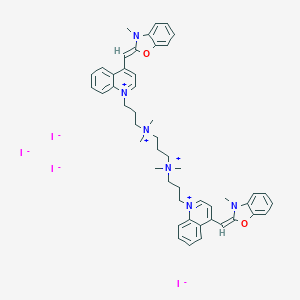
YoYo-1
Übersicht
Beschreibung
YoYo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a this compound(4+).
Wissenschaftliche Forschungsanwendungen
DNA-Färbung und -Visualisierung
YoYo-1 wird aufgrund seiner hohen Affinität zu Nukleinsäuren häufig zur Färbung von DNA verwendet. Es interkaliert in die DNA, wodurch die Visualisierung von DNA-Strukturen unter einem Fluoreszenzmikroskop ermöglicht wird. Diese Anwendung ist in der Molekularbiologie von entscheidender Bedeutung, um zelluläre Prozesse wie Mitose und Meiose zu beobachten und DNA in Gelelektrophorese-Assays nachzuweisen .
Untersuchung von Medikament-DNA-Wechselwirkungen
Forscher verwenden this compound, um die Bindungseigenschaften von Medikamenten an DNA-Moleküle zu untersuchen. So wurde es beispielsweise verwendet, um die kompetitiven Mechanismen zwischen dem Antikrebsmittel DOX (Doxorubicin) und DNA zu untersuchen, wodurch Einblicke in die Interaktionsstellen und Wirkmechanismen auf Einzelmolekülebene gewonnen wurden .
Molekular-Docking-Studien
This compound dient als molekulare Sonde in Molekular-Docking-Techniken. Es hilft bei der Aufklärung der Interaktionsmechanismen zwischen Medikamenten und Biomolekülen, was für die Entwicklung neuer Medikamente und das Verständnis der Wirksamkeit und Toxizität von Medikamenten unerlässlich ist .
Oberflächenverstärkte Raman-Spektroskopie (SERS)
Die Verbindung wird in der SERS eingesetzt, um die Raman-Streuung von Licht zu verstärken, wodurch der Nachweis niedriger Konzentrationen biologischer Moleküle ermöglicht wird. Diese Anwendung ist in den Bereichen biophysikalische Chemie und pharmazeutische Verfahrenstechnik von Bedeutung .
Fluoreszenz-Bildgebungstechnologie
In der Fluoreszenz-Bildgebung wird this compound verwendet, um DNA-Moleküle zu markieren, wodurch der Nachweis und die Größenbestimmung von Ziel-DNA-Strängen ermöglicht werden. Dies ist besonders nützlich in der Diagnostik und Forschung, die sich mit genetischem Material befasst .
Helligkeitsanalysemethode (BAM)
This compound wird in der BAM eingesetzt, um die Gleichgewichtskonstanten der Bildung biochemischer Komplexe zu bestimmen. Diese Methode bietet eine viel höhere Empfindlichkeit als die mikroskopische Bildgebung und ist auch für Reaktionen anwendbar, die durch kleine Veränderungen der molekularen Helligkeit gekennzeichnet sind .
Kompetitive Bindungsstudien
Der Farbstoff ist in kompetitiven Bindungsstudien von Bedeutung, um den Einfluss verschiedener Moleküle auf die Wechselwirkung zwischen DNA und anderen Verbindungen zu verstehen. Dies hilft bei der Entwicklung von Medikamenten mit besserer Wirksamkeit und geringeren Nebenwirkungen .
Nanotechnologie
Aufgrund seiner Fluoreszenzeigenschaften wird this compound auch im Bereich der Nanotechnologie untersucht. Es kann verwendet werden, um neuartige feste, aktive Substrate zu erzeugen, die potenzielle Anwendungen bei der Entwicklung von Biosensoren und anderen Nanogeräten haben .
Wirkmechanismus
Target of Action
YoYo-1 is a fluorogenic, bis-intercalating nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of this target is crucial in the context of this compound’s application, as it is widely used to image single DNA molecules in solution for biophysical studies .
Mode of Action
This compound interacts with its target, dsDNA, through a process known as bis-intercalation . In this process, this compound inserts itself between the base pairs of the DNA helix . This interaction results in a significant increase in the fluorescence intensity of this compound . Specifically, the intensity of fluorescence increases 3200 times upon binding to dsDNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fluorescence imaging pathway . When this compound binds to dsDNA, it enhances the fluorescence signal, making the DNA visible under fluorescence microscopy . This allows researchers to visualize and study the structure and behavior of DNA molecules .
Pharmacokinetics
It is known that this compound is impermeant to healthy cells with an intact plasma membrane
Result of Action
The binding of this compound to dsDNA results in a significant increase in fluorescence intensity . This enables the visualization of DNA molecules under a fluorescence microscope .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the fluorescence quantum yield of this compound is very small in water but enhances significantly upon binding to DNA . Furthermore, the fluorescence of this compound is also influenced by the polarity of the solvent . Additionally, the presence of other molecules, such as drugs, can affect the binding properties of this compound to dsDNA .
Eigenschaften
IUPAC Name |
3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRMZXFOOGQMFA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58I4N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030161 | |
| Record name | YOYO-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Molecular Probes MSDS] | |
| Record name | YOYO-1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
143413-85-8 | |
| Record name | YOYO-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YOYO-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YOYO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does YOYO-1 interact with DNA?
A1: this compound interacts with DNA primarily through intercalation [, , , ]. This means the dye molecule inserts itself between the DNA base pairs. There is evidence suggesting this compound can exhibit two intercalation modes: mono-intercalation and bis-intercalation, with the latter involving two consecutive mono-intercalation events [].
Q2: What happens to this compound’s fluorescence upon binding DNA?
A2: this compound exhibits a significant increase in fluorescence intensity upon binding to DNA [, ]. This property makes it a sensitive tool for DNA detection and quantification.
Q3: Does this compound binding affect DNA structure?
A3: this compound binding can influence DNA structure. Studies have shown that it can cause:
- DNA unwinding: Intercalation leads to an unwinding of the DNA helix [, ].
- Contour length increase: The intercalation of this compound molecules increases the overall contour length of the DNA molecule [, , ].
- Persistence length effects: While some studies suggest this compound binding does not significantly affect DNA persistence length [, ], others have observed a decrease in persistence length with increased this compound binding []. This discrepancy may be attributed to differing experimental conditions and techniques.
- DNA condensation: At high concentrations or under specific conditions, this compound can induce DNA condensation [, ].
Q4: Can this compound be used to study DNA dynamics?
A4: Yes, this compound fluorescence can be used to probe DNA dynamics. For example, changes in fluorescence anisotropy decay kinetics can provide information on the segmental mobility of DNA molecules in the presence of binding partners [].
Q5: Does this compound interfere with other DNA-binding molecules?
A5: this compound can compete with other DNA-binding molecules, such as therapeutic drugs, for binding sites on the DNA molecule. This competition can potentially alter the efficacy of these drugs [].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C51H54I4N4O6 and a molecular weight of 1270.66 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: Yes, this compound exhibits characteristic spectroscopic properties:
- Absorption Spectrum: this compound absorbs light maximally in the blue region of the spectrum, exhibiting a blue shift upon binding to DNA [, ].
- Fluorescence Spectrum: this compound emits green fluorescence upon excitation, with a significant enhancement in fluorescence intensity upon binding to DNA [, ].
Q8: Does ionic strength affect this compound’s binding to DNA?
A8: Yes, this compound’s binding affinity for DNA is sensitive to ionic strength. Higher ionic strengths generally weaken the binding interaction and can lead to faster dissociation of the dye from DNA [].
Q9: Can this compound be used in flow cytometry?
A9: Yes, this compound is compatible with flow cytometry and can be used to analyze and quantify DNA content in cells, including marine prokaryotes [, ].
Q10: What are the common applications of this compound in DNA research?
A10: this compound finds use in a variety of DNA research applications, including:
- DNA visualization: It allows for direct visualization of single DNA molecules using fluorescence microscopy [, , , ].
- DNA quantification: The fluorescence enhancement upon DNA binding makes it suitable for quantifying DNA concentration [, ].
- DNA analysis: this compound is employed in techniques like optical DNA mapping to study long-range DNA structure and identify genomic variations [].
- Study of DNA-protein interactions: It can be used to investigate the binding of proteins to DNA and the resulting structural changes in DNA [, ].
- Cell viability assays: this compound can be used in dye exclusion assays to assess cell viability, as it only enters cells with compromised membranes [].
Q11: Can this compound be used to study DNA replication?
A11: Yes, this compound can be combined with techniques like DNA combing to visualize and analyze DNA replication forks and origins of replication at the single-molecule level [].
Q12: Can this compound be used to study DNA damage?
A12: this compound has been used in conjunction with optical DNA mapping to map DNA damage sites induced by cytotoxic drugs like etoposide [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



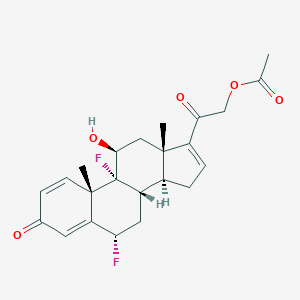



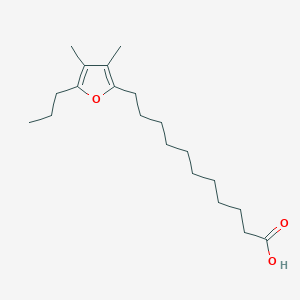



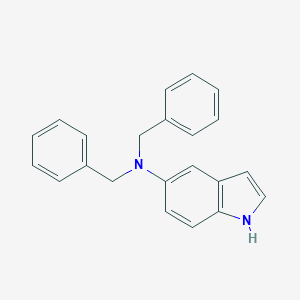

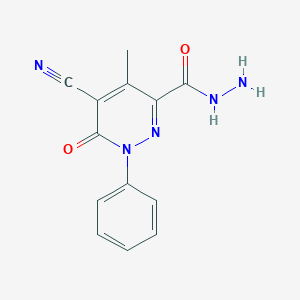
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
